molecular formula C8H16N4 B13536381 (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13536381
M. Wt: 168.24 g/mol
InChI Key: JFCSWLIQUJUANC-UHFFFAOYSA-N
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Description

(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine ( 1340044-70-3) is a chemical compound classified among heterocyclic building blocks, with a molecular formula of C 8 H 16 N 4 and a molecular weight of 168.24 g/mol . It is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment, ideally at 2-8°C . As a 1,2,4-triazole derivative, this scaffold is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors . Specifically, 1,2,4-triazoles can serve as key mimetics for acetylated-lysine (KAc) and are being explored in epigenetic drug discovery as inhibitors of bromodomain-containing proteins (BRD4) . The isobutyl side chain may contribute to binding within hydrophobic regions of enzyme active sites, making this compound a valuable intermediate for researchers to explore structure-activity relationships (SAR) and optimize potency in inhibitor design programs . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C8H16N4/c1-6(2)4-7-10-8(5-9)12(3)11-7/h6H,4-5,9H2,1-3H3

InChI Key

JFCSWLIQUJUANC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with a triazole precursor, followed by methylation and subsequent functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of triazole derivatives are heavily influenced by substituents on the triazole ring. Below is a comparative table of key analogues:

Compound Name Substituent at Triazole-3 Amine Group Molecular Weight (g/mol) Key Properties/Applications Source
(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine Isobutyl (-CH2CH(CH3)2) Methanamine ~182.25 (estimated) Potential antistaphylococcal activity Target Compound
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl Cyclopropyl Methanamine 174.63 Pharmaceutical building block
(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine Propyl (-CH2CH2CH3) Methanamine 140.20 Versatile scaffold
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine Methyl Ethanamine 126.16 Not specified
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride Isopropyl Methanamine 213.11 Research reagent
Key Observations:
  • Isobutyl vs.
  • Isobutyl vs. Propyl/Isopropyl : Longer and branched chains (e.g., isobutyl) increase lipophilicity (logP), which correlates with improved bioavailability but may reduce solubility .
  • Methanamine vs. Ethanamine : The shorter methanamine chain in the target compound may reduce steric hindrance compared to ethanamine derivatives, favoring interactions with enzymatic active sites .
Antistaphylococcal Activity ():

Triazole derivatives with alkyl or aryl substituents exhibit enhanced activity against Staphylococcus aureus. The introduction of methyl groups to the aniline moiety in related compounds (e.g., 2-(3-cycloalkyl-1H-1,2,4-triazol-5-yl)anilines) improves π-electron interactions with nucleotides, suggesting that the isobutyl group in the target compound may similarly enhance binding to bacterial enzymes .

Antitumor Activity ():

The isobutyl group’s hydrophobicity could modulate cellular uptake and target affinity in similar applications .

Pharmaceutical Building Blocks ():

The cyclopropyl analogue () is used in synthesizing bioactive molecules, highlighting the triazole core’s versatility. The target compound’s isobutyl group may offer advantages in designing protease inhibitors or kinase modulators due to its unique steric profile .

Biological Activity

(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₉H₁₈N₄
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 1341505-10-9
  • Density : 1.44 g/cm³
  • Boiling Point : 281.9 ºC at 760 mmHg

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine against various pathogens. The compound has shown efficacy against the ESKAPE pathogens, a group known for their antibiotic resistance.

Table 1: Antibacterial Efficacy Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Enterococcus faecium2 µg/mL
Klebsiella pneumoniae4 µg/mL
Acinetobacter baumannii8 µg/mL
Escherichia coli16 µg/mL

The mechanism by which (3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the triazole ring is crucial for its activity, as it interacts with key enzymes in bacteria.

Study on Antimicrobial Resistance

In a comparative study involving various triazole derivatives, (3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine was evaluated for its activity against resistant strains of bacteria. The results indicated that it possesses a favorable profile against multi-drug resistant strains compared to traditional antibiotics like ciprofloxacin .

In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound in animal models infected with resistant bacterial strains. The results demonstrated significant reductions in bacterial load and improved survival rates in treated groups compared to controls .

Q & A

Q. What are the common synthetic routes for preparing (3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine, and what reagents are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with nitriles or carboxylic acids to form the triazole core, followed by alkylation at the N1 position. For example, isobutyl groups can be introduced via nucleophilic substitution or alkylation under basic conditions. Key reagents include 3-isobutyl-1-methyl-1H-1,2,4-triazole precursors and amine-protecting agents like Boc anhydride. Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the triazole ring substitution pattern and methanamine connectivity. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N–H stretches in methanamine). Mass spectrometry (MS) validates molecular weight (expected ~194.28 g/mol for C₁₁H₁₆N₄), while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, using programs like SHELXL, resolves stereochemical ambiguities .

Q. What physicochemical properties influence its solubility and stability in biological assays?

The compound’s solubility in polar solvents (e.g., water, DMSO) is influenced by the methanamine group, while the isobutyl substituent enhances lipophilicity. Stability studies under varying pH and temperature conditions are necessary to assess degradation pathways. Key data include logP (~1.5–2.0, estimated) and pKa (~9.5 for the amine group), which guide buffer selection for in vitro assays .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate its mechanism of action in enzyme inhibition?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (using AutoDock or Schrödinger Suite) models interactions with biological targets, such as fungal CYP51 or bacterial enzymes, by simulating hydrogen bonding between the triazole nitrogen atoms and active-site residues. Validation via mutagenesis studies or crystallographic data (e.g., SHELX-refined structures) resolves discrepancies between predicted and observed binding affinities .

Q. How do structural modifications (e.g., isobutyl vs. cyclopropyl substituents) impact biological activity and selectivity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies. For instance, bulkier isobutyl groups may enhance membrane permeability but reduce target affinity compared to smaller cyclopropyl analogs. Comparative assays (e.g., MIC tests against Candida spp.) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) quantify these trade-offs. X-ray crystallography or cryo-EM can visualize steric clashes or favorable π–π stacking interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Orthogonal assays (e.g., enzymatic vs. whole-cell assays) differentiate target-specific effects from off-target interactions. For example, inconsistent antifungal activity might arise from differential efflux pump expression in cell lines. Use of isogenic mutant strains or chemical potentiators (e.g., efflux inhibitors) clarifies mechanisms. Statistical tools like Bland-Altman plots or ROC curves assess data reproducibility .

Q. How can tautomerism in the triazole ring affect crystallographic data interpretation?

The 1,2,4-triazole ring exhibits tautomerism (1H vs. 4H forms), which alters hydrogen-bonding networks. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement distinguishes tautomers via electron density maps. ORTEP-3 visualizes thermal ellipsoids to confirm atomic positions. Dynamic NMR at variable temperatures can also probe tautomeric equilibria in solution .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis OptimizationMulti-step alkylation, Boc protection
Structural AnalysisNMR, FTIR, SC-XRD with SHELXL
Computational ModelingDFT (Gaussian), Docking (AutoDock)
Biological ValidationSAR assays, MIC tests, liver microsome stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.